molecular formula C25H28O6 B1243359 nymphaeol B

nymphaeol B

Cat. No. B1243359
M. Wt: 424.5 g/mol
InChI Key: ILCMVLORKWIOOH-CEMXSPGASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Nymphaeol B is a tetrahydroxyflavanone that is (2S)-flavanone substituted by hydroxy group at positions 5, 7, 3' and 4' and a geranyl group at position 2'. Isolated from Macaranga tanarius and propolis collected in Okinawa, it exhibits radical scavenging activity. It has a role as a metabolite and a radical scavenger. It is a tetrahydroxyflavanone and a member of 4'-hydroxyflavanones.

Scientific Research Applications

1. Antioxidant Activity

Nymphaeol B, a compound isolated from propolis collected in Okinawa, Japan, demonstrates significant radical-scavenging activity. This property highlights its potential as a natural antioxidant (Kumazawa et al., 2004).

2. Dental Medicine Applications

Research on nymphaeol B isolated from Macaranga tanarius fruit suggests its efficacy in promoting odontoblast differentiation and tooth root formation. This compound activates specific cellular pathways, indicating its potential use in dental medicine for repairing dentine defects or injuries (Nam et al., 2021).

3. Antidiabetic Properties

Nymphaeol B, along with other compounds, has been identified in Nymphaea stellata, a plant with traditionally claimed antidiabetic activity. The compound nymphayol in particular is responsible for reversing damaged endocrine tissue and stimulating insulin secretion, suggesting potential applications in diabetes management (Raja et al., 2010).

4. Anti-Inflammatory and Anti-Diabetic Effects

Studies on prenylated flavonoids from Okinawa Propolis, including nymphaeol B, show significant anti-inflammatory and anti-diabetic effects. These compounds inhibit key enzymes and have binding affinity to proteins associated with inflammation and diabetes, suggesting their therapeutic potential in these areas (Shahinozzaman et al., 2018).

5. Potential in Phytoremediation

Nymphaea species, associated with nymphaeol B, demonstrate the ability to accumulate water-borne uranium. This suggests their potential application in phytoremediation for aquatic environments contaminated with uranium (Li et al., 2019).

6. Antibacterial Activity

Nymphaeol B isolated from Egyptian propolis exhibits antibacterial activity against various bacterial strains. This finding suggests its potential use in the development of new antibacterial agents (El-Bassuony & AbouZid, 2010).

7. Immunomodulatory Effects

Nymphaea species, related to nymphaeol B, have shown immunomodulatory potential. Extracts from these plants modulate various immunological parameters, indicating their potential in the treatment of immune-related disorders (Mukherjee et al., 2010).

properties

Product Name

nymphaeol B

Molecular Formula

C25H28O6

Molecular Weight

424.5 g/mol

IUPAC Name

(2S)-2-[2-[(2E)-3,7-dimethylocta-2,6-dienyl]-3,4-dihydroxyphenyl]-5,7-dihydroxy-2,3-dihydrochromen-4-one

InChI

InChI=1S/C25H28O6/c1-14(2)5-4-6-15(3)7-8-18-17(9-10-19(27)25(18)30)22-13-21(29)24-20(28)11-16(26)12-23(24)31-22/h5,7,9-12,22,26-28,30H,4,6,8,13H2,1-3H3/b15-7+/t22-/m0/s1

InChI Key

ILCMVLORKWIOOH-CEMXSPGASA-N

Isomeric SMILES

CC(=CCC/C(=C/CC1=C(C=CC(=C1O)O)[C@@H]2CC(=O)C3=C(C=C(C=C3O2)O)O)/C)C

Canonical SMILES

CC(=CCCC(=CCC1=C(C=CC(=C1O)O)C2CC(=O)C3=C(C=C(C=C3O2)O)O)C)C

synonyms

propolin D

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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